molecular formula C21H23NO8 B12162762 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12162762
M. Wt: 417.4 g/mol
InChI Key: SNZLLEUBLUFCDK-UHFFFAOYSA-N
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Description

4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a furan ring, a hydroxy group, and multiple methoxy groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials may include furan derivatives, methoxy-substituted benzaldehydes, and other reagents. Common synthetic routes may involve:

    Aldol Condensation: Combining furan derivatives with aldehydes under basic conditions to form intermediate compounds.

    Cyclization: Using cyclization reactions to form the pyrrolone ring structure.

    Functional Group Modifications: Introducing hydroxy and methoxy groups through various substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may serve as lead compounds for drug development.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the trimethoxyphenyl group.

    4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Has fewer methoxy groups on the phenyl ring.

Uniqueness

The presence of the trimethoxyphenyl group in 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds. This structural feature may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C21H23NO8

Molecular Weight

417.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H23NO8/c1-26-9-7-22-17(12-10-14(27-2)20(29-4)15(11-12)28-3)16(19(24)21(22)25)18(23)13-6-5-8-30-13/h5-6,8,10-11,17,24H,7,9H2,1-4H3

InChI Key

SNZLLEUBLUFCDK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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